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molecular formula C9H13NO4S B1460998 4,5-Dimethoxy-2-methylbenzene-1-sulfonamide CAS No. 60987-21-5

4,5-Dimethoxy-2-methylbenzene-1-sulfonamide

Cat. No. B1460998
M. Wt: 231.27 g/mol
InChI Key: ILIDHKYQCNECHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038407

Procedure details

18 gm (0.07 mol) of the compound obtained in step (a) were suspended in 200 ml of concentrated ammonia, and the suspension was stirred at room temperature for 4 hours. Thereafter, the mixture was suction-filtered, the filter cake was washed with water, and the desired sulfonamide was obtained as an amorphous product after drying. Rf -value (benzene/acetone = 1/1): 0.6.
Name
compound
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](Cl)([OH:4])(=O)=[O:2].[CH3:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][CH:8]=1.[NH3:17]>>[CH3:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][C:8]=1[S:1]([NH2:17])(=[O:4])=[O:2] |f:0.1|

Inputs

Step One
Name
compound
Quantity
18 g
Type
reactant
Smiles
S(=O)(=O)(O)Cl.CC1=CC=C(C(=C1)OC)OC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter, the mixture was suction-filtered
WASH
Type
WASH
Details
the filter cake was washed with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)OC)OC)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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